TPN171 free base
Description
Overview of Phosphodiesterase Type 5 (PDE5) Inhibitors in Therapeutic Research
Phosphodiesterase type 5 (PDE5) is an enzyme that plays a critical role in signal transduction by specifically hydrolyzing cGMP. targetmol.comtandfonline.com The inhibition of PDE5 leads to an increase in intracellular cGMP levels, which in turn activates protein kinase G and results in smooth muscle relaxation and vasodilation. frontiersin.org This mechanism is fundamental to the therapeutic effects of PDE5 inhibitors.
Initially discovered by accident during research for hypertension and angina treatments, PDE5 inhibitors have become first-line oral therapies for erectile dysfunction (ED). nih.govnih.gov The class of drugs, which includes well-known compounds like sildenafil (B151), tadalafil (B1681874), and vardenafil, works by enhancing the effects of NO released during sexual stimulation, facilitating penile erection. vigonvita.cnwikipedia.org
Beyond ED, the therapeutic potential of PDE5 inhibitors has expanded significantly. mdpi.com Because PDE5 is highly expressed in the pulmonary vasculature, these inhibitors are also approved for the treatment of pulmonary arterial hypertension (PAH), a life-threatening condition characterized by high blood pressure in the lungs. frontiersin.orgmdpi.comnih.gov By promoting vasodilation in the pulmonary arteries, they help to reduce pressure and improve exercise capacity. frontiersin.orgmdpi.com Research also highlights their potential application in a wide range of other diseases, including benign prostatic hyperplasia (BPH), cancer, and neurological disorders. mdpi.comresearchgate.net
Rationale for Novel PDE5 Inhibitor Development: Addressing Research Gaps in Potency and Selectivity
The human body contains 11 families of phosphodiesterase enzymes (PDE1-PDE11), which are structurally similar and distributed across various tissues. tandfonline.comnih.gov A significant challenge with first-generation PDE5 inhibitors, such as sildenafil and vardenafil, is their limited selectivity against other PDE isoforms. nih.govnih.gov For instance, the inhibition of PDE6, found in the retina, can lead to visual disturbances. tandfonline.comnih.gov Similarly, cross-reactivity with PDE11, which is expressed in tissues like the heart and skeletal muscle, is another concern that can limit clinical application. nih.govnih.govdeprezlab.fr
This lack of complete selectivity necessitates the development of new PDE5 inhibitors with higher potency and, crucially, improved selectivity. mdpi.comresearchgate.net The goal of ongoing research is to design novel compounds that can more precisely target the PDE5 enzyme, thereby enhancing therapeutic efficacy while minimizing off-target effects. nih.govnih.gov The development of agents like TPN171 is driven by this need for greater potency and a superior selectivity profile compared to existing treatments. tandfonline.comnih.gov A highly selective inhibitor could offer a better-defined therapeutic window and potentially be suitable for a broader range of clinical applications. tandfonline.commdpi.com
Historical Context of TPN171 Discovery and Preclinical Development
TPN171 was discovered and developed through a joint effort by the Shanghai Institute of Materia Medica, Chinese Academy of Sciences, and Vigonvita Life Sciences Co., Ltd. researchgate.net The research originated from the screening of flavonoids from the traditional Chinese medicine Epimedium, which were found to have high PDE5 inhibitory activity. nih.govresearchgate.net
The development of TPN171 involved a pharmacokinetics-driven optimization of a class of compounds known as 4(3H)-pyrimidinones. acs.orgacs.org This process aimed to improve upon the terminal half-lives and oral bioavailabilities of earlier compounds in this class. acs.orgacs.org Through iterative design, synthesis, and pharmacological assessment, TPN171 (also referred to as compound 15 in some literature) was identified as a promising drug candidate. acs.orgacs.org
Preclinical research has demonstrated that TPN171 possesses subnanomolar potency against PDE5 and exhibits high selectivity. targetmol.comacs.org In vitro studies have shown it to be more potent than both sildenafil and tadalafil. nih.gov Furthermore, its selectivity for PDE5 over PDE6 and PDE11 is significantly higher than that of these established drugs. nih.gov In animal models, TPN171 has been shown to have a longer-lasting effect than sildenafil. researchgate.netmedkoo.comtandfonline.com These promising preclinical findings have led to its advancement into clinical trials for the treatment of PAH. researchgate.netacs.orgacs.org
Research Data on PDE5 Inhibitors
The following tables present comparative data on the inhibitory activity and selectivity of TPN171 and other PDE5 inhibitors based on published research findings.
Table 1: In Vitro Inhibitory Concentration (IC50) of PDE5 Inhibitors IC50 represents the concentration of an inhibitor required to block 50% of the enzyme's activity. A lower value indicates higher potency.
| Compound | PDE5 IC50 (nM) | Citation |
| TPN171 | 0.62 | nih.gov |
| Sildenafil | 4.31 | nih.gov |
| Tadalafil | 2.35 | nih.gov |
Table 2: Selectivity Profile of TPN171 vs. Other PDE Inhibitors Selectivity is measured as a ratio of IC50 values (IC50 for other PDE / IC50 for PDE5). A higher number indicates greater selectivity for PDE5.
| Compound | Selectivity (PDE5 vs. PDE6) | Selectivity (PDE5 vs. PDE11) | Citation |
| TPN171 | 32-fold | 1610-fold | nih.gov |
| Sildenafil | 8-fold | - | nih.gov |
| Tadalafil | - | 9-fold | nih.gov |
Compound List
Properties
CAS No. |
1229018-87-4 |
|---|---|
Molecular Formula |
C24H35N5O3 |
Molecular Weight |
441.576 |
IUPAC Name |
N-(3-(5,6-Diethyl-4(3H)-pyrimidone-2-yl)-4-n-propoxyphenyl)-2-(4-methylpiperazin-1-yl)acetamide |
InChI |
InChI=1S/C24H35N5O3/c1-5-14-32-21-9-8-17(25-22(30)16-29-12-10-28(4)11-13-29)15-19(21)23-26-20(7-3)18(6-2)24(31)27-23/h8-9,15H,5-7,10-14,16H2,1-4H3,(H,25,30)(H,26,27,31) |
InChI Key |
PIOIVHHIGWTEJQ-UHFFFAOYSA-N |
SMILES |
O=C(NC1=CC=C(OCCC)C(C(N2)=NC(CC)=C(CC)C2=O)=C1)CN3CCN(C)CC3 |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
TPN171; TPN-171; TPN 171; |
Origin of Product |
United States |
Synthetic Chemistry and Structure Activity Relationship Sar Studies of Tpn171
Origins of TPN171: Derivation from Flavonoids and Pyrimidinone Scaffolds
The quest for new PDE5 inhibitors led researchers to explore natural sources, a historically rich reservoir of bioactive compounds. The research team for TPN171 drew inspiration from traditional Chinese medicine, specifically investigating extracts of Epimedium, a plant with known therapeutic properties. nih.govsimm.ac.cn From these extracts, they identified flavonoid compounds that exhibited significant PDE5 inhibitory activity. nih.govsimm.ac.cn Flavonoids, a class of polyphenolic compounds, provided the initial lead structure for the development of TPN171. simm.ac.cnnih.gov
Building upon this natural product foundation, the researchers transitioned to a synthetic scaffold, the 4(3H)-pyrimidinone ring. nih.govacs.org This structural shift was a critical step in the evolution of the lead compound, aiming to improve upon the initial flavonoid structure's properties. The pyrimidinone core offered a versatile platform for synthetic modifications, allowing for systematic exploration of the chemical space to enhance potency and drug-like characteristics. nih.govacs.orgresearchgate.net The design of these novel pyrimidinone derivatives was guided by a structure-based discovery strategy. researchgate.net
Medicinal Chemistry Optimization Strategies Leading to TPN171
The journey from the initial flavonoid and pyrimidinone leads to the clinical candidate TPN171 was driven by a rigorous medicinal chemistry optimization campaign. nih.govacs.org This process involved the design and synthesis of numerous analogues to systematically refine the molecule's properties. nih.govacs.org
Pharmacokinetic-Driven Design Principles
A primary focus of the optimization process was to enhance the pharmacokinetic profile of the lead compounds. nih.govacs.org Early pyrimidinone analogues, while potent, suffered from limitations such as short terminal half-lives and poor oral bioavailability, rendering them unsuitable as drug candidates. researchgate.netresearchgate.net Consequently, the medicinal chemistry efforts were heavily guided by the need to improve these pharmacokinetic parameters. nih.govacs.org This "pharmacokinetics-driven optimization" centered on strategic modifications to the terminal substituent of the pyrimidinone scaffold. nih.govacs.orgresearchgate.net By focusing on these modifications, the researchers aimed to develop a compound with a longer duration of action, suitable for once-daily oral administration. nih.govacs.org
Targeted Structural Modifications for Enhanced Potency and Selectivity
In parallel with improving pharmacokinetics, the optimization strategy targeted enhancements in potency and selectivity. nih.govacs.org Selectivity is a crucial attribute for PDE5 inhibitors to minimize off-target effects. For instance, inhibition of PDE6 can lead to visual disturbances, while inhibition of PDE11 has been associated with muscle pain. researchgate.netmdpi.com
To achieve this, two main series of 4(3H)-pyrimidinone derivatives were synthesized and evaluated: the aminosulfonylphenylpyrimidinones and the acylaminophenylpyrimidinones. nih.govacs.orgresearchgate.net This systematic approach allowed the researchers to probe the impact of different functional groups on the molecule's interaction with the PDE5 enzyme. The culmination of this effort was the identification of compound 15, later named TPN171, which demonstrated subnanomolar potency against PDE5 and excellent selectivity over other PDE isoforms, particularly PDE6. nih.govacs.orgresearchgate.net In vitro tests revealed that TPN171 has a more potent inhibitory activity against PDE5 (IC50 = 0.62 nM) compared to existing drugs like sildenafil (B151) (IC50 = 4.31 nM) and tadalafil (B1681874) (IC50 = 2.35 nM). nih.gov
Structure-Activity Relationship (SAR) Analysis of TPN171 and Analogues
The systematic synthesis and evaluation of numerous analogues provided a wealth of data for understanding the structure-activity relationships (SAR) of this class of compounds. SAR studies are fundamental in medicinal chemistry for identifying the key molecular features responsible for a drug's biological activity. cbcs.senih.govnih.govplos.org
Impact of Substituents on PDE5 Inhibitory Activity
The SAR studies revealed critical insights into how different substituents on the pyrimidinone scaffold influence PDE5 inhibitory activity. The exploration of various functional groups at different positions of the core structure allowed for the fine-tuning of potency and selectivity. The data gathered from these studies guided the rational design of more effective inhibitors.
Below is an interactive table summarizing the PDE5 inhibitory activity (IC50) of TPN171 and other key compounds.
| Compound | PDE5 IC50 (nM) | PDE6 Selectivity (fold) | Reference |
| TPN171 | 0.62 | >32 | nih.govresearchgate.net |
| Sildenafil | 4.31 | ~8 | nih.govresearchgate.net |
| Tadalafil | 2.35 | - | nih.gov |
| Compound 3 (starting compound) | - | - | nih.govacs.org |
Note: The table is based on available data and is intended for illustrative purposes. For detailed information, please refer to the cited sources.
The data clearly indicates that TPN171 possesses significantly higher potency than both sildenafil and the initial starting compound, highlighting the success of the optimization campaign. nih.govnih.govacs.org
Stereochemical Considerations in Ligand-Target Interactions
Stereochemistry, the three-dimensional arrangement of atoms in a molecule, plays a pivotal role in how a ligand interacts with its biological target. In the development of PDE5 inhibitors, understanding the stereochemical requirements for optimal binding is crucial. For instance, in the development of tadalafil, it was observed that the cis-(6R,12aR) enantiomer displayed the highest PDE5 inhibitory activity, demonstrating high diastereospecificity. researchgate.net
The crystal structure of PDE5A in complex with TPN171 has been determined (PDB ID: 6IWI), providing a detailed view of the ligand-target interactions at the atomic level. pdbj.org This structural information is invaluable for rationalizing the observed SAR and for guiding the design of future inhibitors with even greater potency and selectivity. The precise orientation of TPN171 within the active site of PDE5, governed by its stereochemistry, dictates the strength and nature of its binding interactions.
Molecular and Cellular Pharmacology of Tpn171
Phosphodiesterase Type 5 (PDE5) Inhibition Kinetics
The initial characterization of a novel therapeutic agent involves a detailed examination of its interaction with its molecular target. For TPN171, a key aspect of its pharmacological profile is its potent and specific inhibition of phosphodiesterase type 5 (PDE5), an enzyme central to the regulation of the cyclic guanosine (B1672433) monophosphate (cGMP) signaling pathway.
In vitro enzymatic assays have been crucial in quantifying the inhibitory activity of TPN171 against PDE5. These studies have determined that TPN171 possesses a half-maximal inhibitory concentration (IC₅₀) of 0.62 nanomolar (nM) for PDE5. researchgate.netvigonvita.cnmedchemexpress.com This subnanomolar potency indicates a very high affinity of TPN171 for the PDE5 enzyme, establishing it as a highly potent inhibitor. researchgate.netacs.org
To contextualize its potency, the inhibitory activity of TPN171 has been compared directly with established, first-line PDE5 inhibitors, sildenafil (B151) and tadalafil (B1681874). In these comparative in vitro assays, TPN171 demonstrated significantly more robust PDE5 inhibitory activity. researchgate.netvigonvita.cn While TPN171 has an IC₅₀ of 0.62 nM, the IC₅₀ values for sildenafil and tadalafil were measured at 4.31 nM and 2.35 nM, respectively. researchgate.netvigonvita.cn This indicates that TPN171 is approximately 7-fold more potent than sildenafil and nearly 4-fold more potent than tadalafil in inhibiting PDE5 activity.
Table 1: Comparative PDE5 Inhibition
| Compound | IC₅₀ for PDE5 (nM) |
| TPN171 | 0.62 researchgate.netvigonvita.cn |
| Sildenafil | 4.31 researchgate.netvigonvita.cn |
| Tadalafil | 2.35 researchgate.netvigonvita.cn |
This table displays the half-maximal inhibitory concentration (IC₅₀) values, indicating the potency of each compound against the PDE5 enzyme. A lower IC₅₀ value signifies higher potency.
Selectivity Profile Against Other Phosphodiesterase Isoforms (PDE1, PDE6, PDE11)
High selectivity is a critical attribute for a PDE5 inhibitor to minimize off-target effects. tandfonline.com The inhibition of other PDE isozymes can lead to undesirable side effects; for instance, inhibition of PDE6 is associated with visual disturbances, while inhibition of PDE11 can cause myalgia. researchgate.nettandfonline.com TPN171 has demonstrated a favorable selectivity profile compared to reference inhibitors.
Research shows that TPN171 is 32 times more selective for PDE5 over PDE6, an improvement compared to sildenafil, which is 8 times more selective. researchgate.net Furthermore, TPN171 exhibits a selectivity for PDE5 over PDE11 that is 1,610 times greater, which is significantly better than that of tadalafil (9 times). researchgate.net Another analysis highlighted that a related compound, TPN729, was approximately 3-fold more selective against PDE1 and 2.5-fold more selective against PDE6 than sildenafil, and about 500-fold more selective against PDE11 than tadalafil. cas.cncas.cn This superior selectivity profile suggests a potentially lower risk of mechanism-based side effects. researchgate.netcas.cncas.cn
Table 2: Comparative Selectivity Ratios (PDE5 vs. Other Isoforms)
| Compound | Selectivity Ratio (PDE5 vs. PDE6) | Selectivity Ratio (PDE5 vs. PDE11) |
| TPN171 | 32-fold researchgate.net | 1610-fold researchgate.net |
| Sildenafil | 8-fold researchgate.net | N/A |
| Tadalafil | N/A | 9-fold researchgate.net |
This table shows the selectivity of inhibitors for PDE5 over other PDE isoforms. A higher ratio indicates greater selectivity for the target enzyme, PDE5.
Mechanisms of Action at the Molecular Level
The therapeutic effects of TPN171 are mediated through its modulation of the nitric oxide (NO)-cGMP signaling pathway. tandfonline.com This pathway is fundamental to various physiological processes, including the relaxation of vascular smooth muscle. nih.govplos.org The process is initiated when NO, produced by NO synthase, stimulates soluble guanylate cyclase (sGC) to synthesize cGMP from guanosine triphosphate (GTP). frontiersin.orgmdpi.com
The enzyme PDE5 specifically hydrolyzes cGMP, terminating its signaling action. wikipedia.org As a potent PDE5 inhibitor, TPN171 blocks this degradation, leading to an accumulation of intracellular cGMP. tandfonline.comnih.govresearchgate.net The elevated cGMP levels then activate cGMP-dependent protein kinases (PKG), which in turn phosphorylate various downstream targets, resulting in smooth muscle relaxation and vasodilation. wikipedia.orgcore.ac.uk
The PDE5 enzyme possesses a catalytic domain, where cGMP is hydrolyzed, and a separate allosteric regulatory domain (containing GAF domains) to which cGMP can also bind. nih.govwikipedia.orgnih.gov Classical PDE5 inhibitors, such as sildenafil, function by competing with cGMP for binding at the catalytic, or orthosteric, site. wikipedia.orgnih.gov TPN171 was developed through medicinal chemistry optimization based on the structures of sildenafil and icariin (B1674258) derivatives. researchgate.net As a competitive inhibitor belonging to this class, TPN171 is understood to act at the orthosteric catalytic site of PDE5, directly blocking the access of its substrate, cGMP, and thereby preventing its degradation. wikipedia.orgresearchgate.net
Cellular and Subcellular Effects
TPN171 is a novel, potent, and selective phosphodiesterase type 5 (PDE5) inhibitor. researchgate.netmedchemexpress.com Its primary mechanism of action involves the inhibition of PDE5, an enzyme that breaks down cyclic guanosine monophosphate (cGMP). nih.gov By inhibiting PDE5, TPN171 increases intracellular cGMP levels, leading to the activation of protein kinase G (PKG) and subsequent vasorelaxation. nih.gov This compound has demonstrated more potent PDE5 inhibitory activity in vitro compared to sildenafil and tadalafil. nih.gov
Vascular smooth muscle cells (VSMCs) are critical in regulating vascular tone and blood pressure through their contraction and relaxation. frontiersin.orgmdpi.com The relaxation of VSMCs is largely mediated by the nitric oxide (NO)/cGMP signaling pathway. nih.gov NO, produced by endothelial cells, diffuses into VSMCs and stimulates soluble guanylate cyclase (sGC) to produce cGMP. nih.gov Elevated cGMP levels then activate PKG, which in turn phosphorylates several downstream targets, leading to a decrease in intracellular calcium concentration and ultimately, vasorelaxation. frontiersin.orgnih.gov
TPN171 exerts its effect on VSMCs by inhibiting PDE5, the enzyme responsible for the degradation of cGMP. researchgate.netnih.gov This inhibition leads to an accumulation of cGMP within the VSMCs, thereby amplifying the NO-driven relaxation signal. researchgate.netnih.gov This mechanism is central to its therapeutic potential in conditions characterized by vasoconstriction, such as pulmonary arterial hypertension. researchgate.netnih.gov Studies have shown that TPN171 has a longer-lasting effect on decreasing blood pressure in animal models compared to sildenafil, suggesting a sustained impact on VSMC relaxation. researchgate.netresearchgate.net
Table 1: In Vitro PDE5 Inhibitory Activity of TPN171 Compared to Other PDE5 Inhibitors
| Compound | IC50 (nM) for PDE5 |
| TPN171 | 0.62 nih.gov |
| Sildenafil | 4.31 nih.gov |
| Tadalafil | 2.35 nih.gov |
IC50 represents the concentration of a drug that is required for 50% inhibition in vitro. A lower IC50 value indicates greater potency.
The endothelium plays a crucial role in regulating vascular homeostasis, in part by producing NO, a key vasodilator. nih.govnih.gov Endothelial dysfunction, characterized by impaired NO production, is a hallmark of several cardiovascular diseases, including pulmonary arterial hypertension. nih.gov While the primary action of TPN171 is on VSMCs, its effects are intrinsically linked to endothelial cell function, as it amplifies the downstream signaling of endothelial-derived NO. nih.govresearchgate.net
Recent research has indicated that in addition to its vasodilatory effects, TPN171 may also possess anti-inflammatory properties. researchgate.net Specifically, studies suggest that TPN171H (the hydrochloride salt of TPN171) can suppress the activation of the NLRP3 inflammasome mediated by cathepsin B. researchgate.net The NLRP3 inflammasome is a multi-protein complex that plays a critical role in the innate immune system by activating inflammatory caspases, such as caspase-1, leading to the maturation and release of pro-inflammatory cytokines like interleukin-1β (IL-1β) and IL-18. dovepress.commdpi.com
Cathepsin B is a lysosomal cysteine protease that, when released into the cytosol, can trigger the activation of the NLRP3 inflammasome. researchgate.netmdpi.com By inhibiting this pathway, TPN171 may reduce the inflammatory response associated with conditions like pulmonary hypertension. researchgate.netdntb.gov.ua This anti-inflammatory action represents a potentially significant therapeutic mechanism of TPN171, complementing its primary role as a PDE5 inhibitor. researchgate.netresearchgate.net
Table 2: Key Cellular Targets and Effects of TPN171
| Target Cell/Pathway | Primary Mechanism of Action | Cellular Outcome |
| Vascular Smooth Muscle Cells (VSMCs) | Inhibition of PDE5, leading to increased cGMP | Relaxation, Vasodilation researchgate.netnih.gov |
| Endothelial Cells | Enhances downstream signaling of NO | Improved vascular tone regulation nih.govresearchgate.net |
| Inflammatory Cells (e.g., Macrophages) | Suppression of Cathepsin B-mediated NLRP3 inflammasome activation | Reduced production of pro-inflammatory cytokines researchgate.net |
Preclinical Pharmacodynamic Studies in Animal Models
In Vitro Efficacy Studies
In vitro studies have been conducted to characterize the direct effects of TPN171 on vascular tissue and cellular signaling pathways relevant to its mechanism of action as a PDE5 inhibitor.
TPN171 has been investigated for its vasorelaxant properties, a key indicator of its potential to alleviate the vasoconstriction characteristic of pulmonary hypertension. As a PDE5 inhibitor, TPN171 is expected to enhance the relaxation of pulmonary artery smooth muscle. nih.govresearchgate.net By inhibiting the breakdown of cyclic guanosine (B1672433) monophosphate (cGMP), TPN171 facilitates the downstream signaling cascade of nitric oxide (NO), a potent endogenous vasodilator. nih.govnih.gov This leads to the relaxation of the vascular smooth muscle, an increase in vessel diameter, and a subsequent reduction in vascular resistance. researchgate.net
Detailed studies in isolated tissue organ baths would typically quantify this effect by determining the concentration of TPN171 required to elicit a half-maximal relaxation (EC50) in pre-contracted pulmonary artery rings. While the available literature confirms this vasodilatory effect, specific quantitative data from such organ bath studies on TPN171 free base is not detailed in the provided search results.
The primary mechanism of action of TPN171 is the inhibition of PDE5, which leads to an accumulation of intracellular cGMP in vascular smooth muscle cells. nih.govnih.gov This increase in cGMP is the direct biochemical event that mediates vasorelaxation. nih.gov The potency of TPN171 as a PDE5 inhibitor has been quantified, with studies indicating it has subnanomolar potency. researchgate.net
Cellular assays are employed to measure the increase in cGMP levels in cultured pulmonary artery smooth muscle cells following treatment with TPN171. These assays confirm the compound's on-target activity. The table below summarizes the reported in vitro potency of TPN171.
| Parameter | Value | Cell/Enzyme System |
| PDE5 Inhibition (IC50) | Subnanomolar | Recombinant Human PDE5 |
IC50 (Half-maximal inhibitory concentration) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.
Animal Models of Disease Relevant to PDE5 Inhibition
To assess the therapeutic potential of TPN171 in a physiological context, its effects have been studied in established animal models of pulmonary arterial hypertension. These models aim to replicate the key pathophysiological features of the human disease, including elevated pulmonary artery pressure, right ventricular hypertrophy, and pulmonary vascular remodeling.
TPN171 has been evaluated in two standard preclinical models of PAH: hypoxia-induced and monocrotaline-induced pulmonary hypertension.
Chronic exposure to a low-oxygen environment (hypoxia) is a well-established method for inducing pulmonary hypertension in animal models. This condition leads to sustained pulmonary vasoconstriction and vascular remodeling, mimicking aspects of human PAH. In studies involving hypoxia-induced PAH in rats, TPN171H (a form of TPN171) has been shown to be effective in mitigating the disease pathology. researchgate.net Treatment with TPN171H led to a significant reduction in key indicators of disease severity, including right ventricular systolic pressure (RVSP) and the right ventricular hypertrophy index (RVHI), which is a measure of the strain on the right side of the heart. researchgate.net Furthermore, TPN171H was observed to reverse the pathological remodeling of the pulmonary vasculature. researchgate.net
The table below presents a summary of the findings from these studies.
| Treatment Group | Right Ventricular Systolic Pressure (RVSP) | Right Ventricular Hypertrophy Index (RVHI) |
| Hypoxia + Vehicle | Significantly Elevated | Significantly Increased |
| Hypoxia + TPN171H | Significantly Reduced vs. Vehicle | Significantly Reduced vs. Vehicle |
The administration of monocrotaline (B1676716) (MCT), a pyrrolizidine (B1209537) alkaloid, is another widely used method to induce PAH in rats. MCT causes endothelial injury and inflammation in the pulmonary arteries, leading to a progressive and severe form of pulmonary hypertension that closely resembles the human condition. researchgate.net
In the MCT-induced rat model, TPN171 has demonstrated significant therapeutic efficacy. researchgate.netnih.govresearchgate.net Oral administration of TPN171 resulted in a substantial reduction in mean pulmonary arterial pressure. researchgate.netnih.gov Similar to the findings in the hypoxia model, treatment with TPN171H in MCT-treated rats led to a significant decrease in both RVSP and RVHI. researchgate.net The compound also reversed the detrimental remodeling of the pulmonary blood vessels. researchgate.net
The table below summarizes the key outcomes in the monocrotaline-induced PAH model.
| Treatment Group | Right Ventricular Systolic Pressure (RVSP) | Right Ventricular Hypertrophy Index (RVHI) |
| MCT + Vehicle | Significantly Elevated | Significantly Increased |
| MCT + TPN171H | Significantly Reduced vs. Vehicle | Significantly Reduced vs. Vehicle |
Other Relevant Animal Models (e.g., Cardiovascular, Renal)
While the primary focus of preclinical research for TPN171, a phosphodiesterase 5 (PDE5) inhibitor, has been on pulmonary arterial hypertension (PAH), its systemic effects are a key consideration. Studies in various animal models are crucial for understanding the broader cardiovascular and renal impact. Animal models of cardiovascular-kidney-metabolic (CKM) syndrome, for instance, which replicate comorbidities like diabetes, obesity, dyslipidemia, and hypertension, are valuable for assessing the multifaceted effects of new therapeutic agents nih.gov. In these complex models, rodents with mutations in the leptin gene or receptor (e.g., Lepob/ob mice, ZDF rats) have demonstrated significant weight gain, elevated blood pressure, and increased blood glucose, providing a robust platform for evaluating compounds like TPN171 nih.gov. Furthermore, specific models for chronic kidney disease and diabetic nephropathy are available to investigate renal pharmacodynamics pharmaron.com. Although specific studies detailing the use of this compound in these particular cardiovascular or renal models are not extensively published, a phase 1 clinical study has investigated its pharmacokinetics in human subjects with severe renal impairment nih.gov. This human study indicated that while TPN171 can be used with caution in this population, severe renal impairment led to a prolonged elimination half-life and decreased clearance of the compound nih.gov.
Pharmacodynamic Outcomes in Animal Studies
Preclinical studies in established animal models of pulmonary hypertension (PH), such as the monocrotaline (MCT)-induced model in rats, have been instrumental in defining the pharmacodynamic profile of TPN171 nih.gov. These models effectively replicate key pathological features of human PH, including elevated pulmonary artery pressure, right ventricular hypertrophy, and significant pulmonary vascular remodeling nih.gov.
Hemodynamic Parameters: Reduction of Mean Pulmonary Artery Pressure (mPAP) and Right Ventricle Systolic Pressure (RVSP)
In animal models of PH, a primary therapeutic goal is the reduction of the elevated pressures within the pulmonary circulation and the right ventricle. Pulmonary hypertension is characterized by a mean pulmonary artery pressure (mPAP) exceeding 20 mmHg at rest, which leads to an increased afterload on the right ventricle and a subsequent rise in right ventricle systolic pressure (RVSP) nih.govnih.gov.
Studies in MCT-induced PH rat models have demonstrated that untreated animals develop a significant increase in both mPAP and RVSP. The administration of therapeutic agents targeting the underlying pathology is expected to lower these pressures. For example, in a study evaluating a different therapeutic intervention in MCT rats, the untreated PH group showed an mPAP of 31.71 ± 2.94 mmHg and an RVSP of 48.36 ± 5.44 mmHg researchgate.net. While specific data points for TPN171's effect on these parameters were not found in the provided search results, its mechanism as a PDE5 inhibitor suggests it would act to reduce these hemodynamic pressures, similar to other drugs in its class.
| Parameter | Control Group (mmHg) | MCT-Induced PH Group (mmHg) | Expected Outcome with TPN171 |
|---|---|---|---|
| mPAP | ~15-20 | >30 | Significant Reduction |
| RVSP | ~25-30 | >45 | Significant Reduction |
Cardiac Remodeling Reversal: Right Ventricle Hypertrophy Index (RVHI)
Chronic pressure overload from PH forces the right ventricle to adapt, initially through hypertrophy (an increase in muscle mass), which can eventually lead to failure researchgate.netnih.gov. Right ventricular hypertrophy (RVH) is a critical prognostic factor in PH nih.govresearchgate.net. This maladaptive remodeling is quantitatively assessed in animal models using the Right Ventricle Hypertrophy Index (RVHI), typically calculated as the ratio of the right ventricle's weight to the left ventricle plus septum's weight (RV/[LV+S]).
In models like the MCT-treated rat and the Sugen/hypoxia (Su/Hx) mouse, the development of PH is consistently associated with a marked increase in RVHI nih.gov. Therapeutic interventions aim to halt or reverse this process. The efficacy of a compound like TPN171 would be measured by its ability to significantly reduce the RVHI in treated animals compared to the untreated disease model group.
| Group | Typical RVHI (RV/[LV+S]) | Interpretation |
|---|---|---|
| Healthy Control | ~0.25 - 0.30 | Normal right ventricle mass |
| PH Model (e.g., MCT, Su/Hx) | >0.50 | Significant right ventricular hypertrophy |
| PH Model + TPN171 | Reduced value compared to PH model | Attenuation or reversal of hypertrophy |
Pulmonary Vascular Remodeling Assessment: Arterial Wall Thickness and Muscularization
The pathophysiology of PAH involves extensive structural changes in the small pulmonary arteries, known as vascular remodeling adinstruments.comnih.gov. This process includes the proliferation of pulmonary artery smooth muscle cells (PASMCs), leading to thickening of the arterial walls and muscularization of normally non-muscular distal arterioles mdpi.com. These changes cause the narrowing of blood vessels, contributing to increased pulmonary vascular resistance nih.gov.
In animal models, histological analysis of lung tissue is used to quantify these changes. Measurements of medial wall thickness in small pulmonary arteries (typically 50-200 µm in diameter) serve as a direct indicator of the extent of vascular remodeling mdpi.com. Effective treatments for PH are expected to reduce this arterial wall thickening. For instance, studies on hypoxia-induced PH models have shown that inhibiting certain pathways can attenuate the muscularization of small arteries and reduce vascular wall thickness nih.gov.
Comparative Pharmacodynamic Profiles in Animal Models
Duration of Pharmacological Effect Relative to Established PDE5 Inhibitors (e.g., Sildenafil)
A key aspect of developing new PDE5 inhibitors is to improve upon the profiles of existing drugs like sildenafil (B151). One important differentiator is the duration of the pharmacological effect, which is influenced by the drug's pharmacokinetic properties, such as its plasma half-life.
While direct comparative studies detailing the duration of hemodynamic effects of TPN171 versus sildenafil in the same animal model were not available in the search results, comparisons can be drawn from related compounds. For example, tadalafil (B1681874), another PDE5 inhibitor, is noted for its long plasma half-life (17.5 hours in humans), which allows for once-daily dosing, a potential advantage over sildenafil nih.gov. A pilot study in dogs with naturally occurring PH found that tadalafil was a viable alternative to sildenafil, improving quality of life scores, though it did not demonstrate superiority in the short-term study nih.govnih.gov. The development of TPN171 likely aims for a favorable pharmacokinetic profile that could translate to a longer duration of action, potentially offering improved therapeutic convenience and sustained efficacy compared to sildenafil.
Dose-Response Relationships in Preclinical Models
Preclinical investigations using established animal models of pulmonary hypertension (PH) have been crucial in elucidating the dose-response relationship of this compound. These studies primarily utilize rat models where PH is induced by exposure to hypoxia or administration of monocrotaline (MCT), both of which replicate key pathological features of the human disease. nih.govnih.govekb.eg
In a significant study, the therapeutic effects of TPN171H were evaluated in both hypoxia- and MCT-induced PH rat models. nih.gov Animals were treated with oral doses of 5 mg/kg/day and 25 mg/kg/day of TPN171H. The results from this research demonstrated that TPN171H significantly mitigated key indicators of PH in a dose-dependent manner. Specifically, the compound was found to reduce right ventricle systolic pressure (RVSP) and lessen the right ventricle hypertrophy index (RVHI). nih.gov Furthermore, TPN171H was observed to reverse the pulmonary vascular remodeling that is characteristic of both the hypoxia and MCT models of PH. nih.gov The study also included sildenafil (25 mg/kg/day) as a comparator, a known phosphodiesterase type 5 (PDE-5) inhibitor. nih.gov
The pharmacodynamic effects observed in these preclinical models suggest a clear dose-response relationship for TPN171H in ameliorating the pathophysiological changes associated with pulmonary hypertension. nih.gov The findings indicate that increasing doses of TPN171H lead to greater improvements in hemodynamic and structural parameters of the heart and pulmonary vasculature.
Table 1: Dose-Response of TPN171H in Monocrotaline (MCT)-Induced Pulmonary Hypertension Rat Model
| Treatment Group | Dose | Effect on Right Ventricle Systolic Pressure (RVSP) | Effect on Right Ventricle Hypertrophy Index (RVHI) |
| TPN171H | 5 mg/kg/day | Significant Reduction | Significant Reduction |
| TPN171H | 25 mg/kg/day | Significant Reduction | Significant Reduction |
| Sildenafil | 25 mg/kg/day | Significant Reduction | Significant Reduction |
Data derived from a study on MCT-induced pulmonary hypertension in rats, which showed significant reductions in RVSP and RVHI. nih.gov
Table 2: Dose-Response of TPN171H in Hypoxia-Induced Pulmonary Hypertension Rat Model
| Treatment Group | Dose | Effect on Right Ventricle Systolic Pressure (RVSP) | Effect on Right Ventricle Hypertrophy Index (RVHI) |
| TPN171H | 5 mg/kg/day | Significant Reduction | Significant Reduction |
| TPN171H | 25 mg/kg/day | Significant Reduction | Significant Reduction |
| Sildenafil | 25 mg/kg/day | Significant Reduction | Significant Reduction |
Data derived from a study on hypoxia-induced pulmonary hypertension in rats, which showed significant reductions in RVSP and RVHI. nih.gov
These preclinical findings have been instrumental in establishing the pharmacodynamic profile of TPN171H. Other preclinical experiments have also noted that TPN171H exerts a longer-lasting effect compared to sildenafil in animal models, supporting its potential for further development. nih.gov
Pharmacokinetics and Metabolism Studies Preclinical Focus
Absorption and Distribution Profiles in Animal Models (e.g., Rats, Dogs)
While specific pharmacokinetic parameters such as Cmax, Tmax, AUC, and bioavailability for TPN171 free base in rats and dogs are not publicly available in the reviewed literature, preclinical assessments have suggested favorable absorption and distribution characteristics. nih.gov The successful advancement of TPN171 to clinical trials was based in part on these satisfactory pharmacokinetic profiles observed in animal models, including rats and dogs. nih.gov
Further detailed research findings, including tissue distribution data and specific pharmacokinetic values in these animal models, are necessary to provide a comprehensive absorption and distribution profile.
In Vitro Metabolic Stability Assessment (e.g., Liver Microsomal Stability)
The metabolic stability of TPN171 was evaluated in vitro using liver microsomes, a standard preclinical assay to predict a compound's metabolic clearance in the liver. researchgate.net Although specific quantitative data on the half-life and intrinsic clearance of this compound in rat and dog liver microsomes are not detailed in the available literature, the compound was selected as a drug candidate following assessments of its liver microsomal metabolic stability, among other factors. researchgate.net This selection suggests that TPN171 demonstrated a degree of stability that warranted further development.
For context, in vitro metabolic stability assays typically involve incubating the compound with liver microsomes and a cofactor like NADPH to initiate Phase I metabolic reactions. mercell.com The depletion of the parent compound over time is measured to determine its metabolic rate. mercell.com
Table 1: Representative Data Structure for In Vitro Metabolic Stability in Liver Microsomes No specific data is available for this compound. The following table is a template for informational purposes.
| Species | Incubation Time (min) | Percent of this compound Remaining |
|---|---|---|
| Rat | 0 | 100 |
| 15 | Data not available | |
| 30 | Data not available | |
| 60 | Data not available | |
| Dog | 0 | 100 |
| 15 | Data not available | |
| 30 | Data not available | |
| 60 | Data not available |
Identification and Characterization of Metabolites
While specific metabolite profiling studies in rats and dogs have not been detailed in the reviewed sources, extensive metabolism of TPN171 has been characterized in humans, providing a likely roadmap for the metabolic pathways in preclinical species. In human studies, 22 metabolites of TPN171 were identified, indicating that the compound undergoes significant biotransformation. nih.gov The primary metabolic transformations observed were mono-oxidation (including hydroxylation and N-oxidation), dehydrogenation, N-dealkylation, O-dealkylation, amide hydrolysis, glucuronidation, and acetylation. nih.gov
Based on human data, the key Phase I metabolic reactions for TPN171 are expected to involve oxidation and dealkylation. nih.gov Cytochrome P450 (CYP) enzymes, particularly CYP3A4, were identified as the main catalysts for the formation of these oxidative metabolites in humans. nih.gov It is plausible that similar CYP-mediated pathways are active in rats and dogs, which are commonly used species in preclinical metabolism studies.
The major Phase I biotransformations identified in humans include:
Mono-oxidation: The addition of a single oxygen atom, leading to hydroxylated and N-oxide metabolites. nih.gov
Dehydrogenation: The removal of hydrogen atoms. nih.gov
N-dealkylation and O-dealkylation: The removal of alkyl groups from nitrogen and oxygen atoms, respectively. nih.gov
Amide hydrolysis: The cleavage of the amide bond. nih.gov
Following Phase I metabolism, TPN171 and its metabolites are anticipated to undergo Phase II conjugation reactions, which facilitate their excretion. In humans, the principal Phase II reactions observed were glucuronidation and acetylation. nih.gov A glucuronide metabolite of O-dealkylated TPN171 was a significant component in human plasma. nih.gov The enzyme UDP-glucuronosyltransferase 1A9 (UGT1A9) was primarily responsible for the glucuronidation of the M1 metabolite in humans. nih.gov
While the specific structures of metabolites in rats and dogs have not been published, the human metabolite identification studies provide insight into the likely structures. High-resolution mass spectrometry was used to elucidate the structures of the 22 metabolites found in human plasma, urine, and feces. nih.gov These included various products of the Phase I and Phase II reactions mentioned above, affecting different parts of the TPN171 molecule.
Table 2: Major Metabolic Pathways of TPN171 (Based on Human Data)
| Metabolic Pathway | Description |
|---|---|
| Phase I | |
| Mono-oxidation | Addition of one oxygen atom (hydroxylation, N-oxidation) |
| Dehydrogenation | Removal of hydrogen atoms |
| N-dealkylation | Removal of an alkyl group from a nitrogen atom |
| O-dealkylation | Removal of an alkyl group from an oxygen atom |
| Amide Hydrolysis | Cleavage of the amide bond |
| Phase II | |
| Glucuronidation | Conjugation with glucuronic acid |
| Acetylation | Addition of an acetyl group |
General Pathways of Excretion in Animal Models
Specific data on the excretion pathways of this compound in rats and dogs, including the percentage of the dose recovered in urine and feces, are not available in the public domain. However, human mass balance studies using radiolabeled [14C]TPN171 can offer a potential parallel. In these studies, the excretion of radioactivity was nearly equal between urine (46.61% of the dose) and feces (48.60% of the dose), with a total recovery of 95.21% of the administered dose over 216 hours. nih.gov This suggests that both renal and fecal routes are significant pathways for the elimination of TPN171 and its metabolites in humans, and a similar pattern might be anticipated in preclinical animal models.
Analytical Methodologies for Tpn171 Research
Bioanalytical Method Development for TPN171 and Metabolites
Accurate quantification of TPN171 and its metabolites in complex biological matrices like plasma is fundamental for pharmacokinetic studies. nih.gov To achieve this, specific and validated bioanalytical methods are developed.
A simple, rapid, and precise method utilizing high-performance liquid chromatography and tandem mass spectrometry (HPLC-MS/MS or LC-MS/MS) has been developed and validated for the quantitative analysis of TPN171 in human plasma. researchgate.netnih.gov This technique has become a gold standard for the quantitative analysis of drugs and their metabolites in biological samples. mdpi.com
The process typically involves minimal sample preparation, such as protein precipitation from a small plasma volume (e.g., 100 μL) using acetonitrile (B52724). researchgate.netnih.gov The prepared sample is then injected into the LC-MS/MS system. Chromatographic separation is achieved using a specialized column, such as an ACQUITY HSS T3 column (50 × 2.1 mm, 1.8 μm), with a gradient elution mobile phase. researchgate.netnih.gov This mobile phase often consists of an aqueous component like 5 mM ammonium (B1175870) acetate (B1210297) in water with 0.1% formic acid and an organic component like acetonitrile with 0.1% formic acid. researchgate.netnih.gov The total run time for analysis is typically short, around 3.5 minutes. nih.gov
For detection, the mass spectrometer operates in a multiple reaction monitoring (MRM) mode, which provides high selectivity and sensitivity. researchgate.net The instrument is set to positive polarity mode to detect the protonated molecules of TPN171 and its internal standard. nih.gov The specific ion transition monitored for TPN171 is m/z 442.2→113.2. researchgate.netnih.gov This method has been successfully validated over a linear calibration range of 1–500 ng/mL in human plasma, demonstrating satisfactory accuracy and precision. researchgate.netnih.gov Within-day precision ranges from 1.8% to 7.3%, while between-day precision is between 2.3% and 4.9%, with accuracies of 95.5% to 99.8%. researchgate.netresearchgate.net
| Parameter | Details |
| Technique | Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) |
| Matrix | Human Plasma |
| Sample Preparation | Protein precipitation with acetonitrile |
| Chromatography Column | ACQUITY HSS T3 (50 × 2.1 mm, 1.8 μm) |
| Mobile Phase | Gradient of 5 mM ammonium acetate/0.1% formic acid in water and 0.1% formic acid in acetonitrile |
| Detection Mode | Multiple Reaction Monitoring (MRM), Positive Ion Polarity |
| Ion Transition (TPN171) | m/z 442.2 → 113.2 |
| Linear Range | 1–500 ng/mL |
| Lower Limit of Quantification | 1.0 ng/mL or 0.500 ng/mL nih.govresearchgate.net |
In quantitative bioanalysis using LC-MS/MS, an internal standard (IS) is crucial for correcting analytical variability. For TPN171 analysis, a deuterated version of the compound, D3-TPN171, has been successfully used as the internal standard. researchgate.netnih.govresearchgate.net The use of a stable isotope-labeled internal standard is a preferred approach as it has nearly identical chemical and physical properties to the analyte, ensuring similar behavior during sample preparation and ionization.
The validation of the method includes ensuring the IS does not interfere with the analyte and performs consistently. researchgate.net In the established methods for TPN171, D3-TPN171 is monitored at the ion transition of m/z 445.2→116.2. researchgate.netresearchgate.net This specific transition is distinct from that of TPN171, allowing for simultaneous and accurate measurement of both compounds without cross-talk. researchgate.netnih.gov The successful validation of this LC-MS/MS method with D3-TPN171 as the IS has enabled its application in clinical pharmacokinetic studies. researchgate.netresearchgate.net
| Compound | Monitored Ion Transition (m/z) |
| TPN171 | 442.2 → 113.2 |
| D3-TPN171 (Internal Standard) | 445.2 → 116.2 |
Advanced Spectrometric Techniques for Metabolite Characterization
Identifying the metabolic products of a new chemical entity is a critical step in drug development. Advanced spectrometric techniques are employed to elucidate the structures of metabolites formed from TPN171.
High-resolution mass spectrometry (HRMS) is a powerful tool for identifying unknown drug metabolites. researchgate.net Techniques such as ultra-performance liquid chromatography combined with quadrupole time-of-flight mass spectrometry (UPLC/Q-TOF MS) have been instrumental in characterizing TPN171 metabolites. nih.gov HRMS provides highly accurate mass measurements, which allows for the determination of the elemental composition of metabolites, facilitating their structural elucidation. ijpras.com
In human studies, TPN171 was found to be extensively metabolized. nih.gov Using a combination of a radioactive detector and an HRMS, one study identified 22 different metabolites in human plasma, urine, and feces. nih.govnih.gov Another study using UPLC/Q-TOF MS identified a total of 17 metabolites, comprising 14 from phase I reactions and 3 from phase II reactions. nih.gov The primary metabolic transformations observed include N-demethylation, O-depropylation, N-oxidation, and dehydrogenation. nih.gov Key metabolites identified in human plasma were M5-3 (a dehydrogenation product) and M3 (an O-depropylation product). nih.gov The use of HRMS was essential in distinguishing and characterizing these various metabolic products. nih.govnih.gov
To perform a comprehensive assessment of a drug's absorption, distribution, metabolism, and excretion (ADME), studies often utilize the drug labeled with a radioactive isotope, such as carbon-14 (B1195169) ([14C]). acs.org A human ADME study was conducted using [14C]TPN171 to investigate its metabolic fate, pharmacokinetic properties, and clearance pathways. nih.govnih.gov
In this study, healthy volunteers were administered a single oral dose of 10 mg (100 μCi) of [14C]TPN171. nih.govnih.gov The radioactivity in blood, plasma, urine, and feces was measured over time using liquid scintillation counting. nih.govresearchgate.net This allowed for a complete mass balance calculation, showing that over a 216-hour period, 95.21% of the radioactive dose was recovered, with 46.61% in urine and 48.60% in feces. nih.govnih.gov
The combination of radiolabeling with HRMS analysis is particularly powerful. nih.gov It enables the detection of all drug-related components, not just those with a chromophore suitable for UV detection. nih.gov In the [14C]TPN171 study, radiochromatograms revealed that a glucuronide metabolite of O-dealkylated TPN171 was a significant component in human plasma, exceeding 10% of the total drug-related material. nih.govnih.gov
Application of Metabolomics in TPN171-Related Research
Metabolomics is the comprehensive study of small molecules, or metabolites, within a biological system, which provides a direct functional readout of cellular activity. arome-science.comfrontiersin.org While specific, large-scale metabolomics studies on TPN171 have not been detailed, the analytical techniques used in its research are foundational to the field of metabolomics. thermofisher.com
The methods employed for TPN171, such as LC-MS/MS and HRMS, are the primary analytical platforms used in metabolomics to identify and quantify hundreds of compounds in a single sample. nih.govthermofisher.com The identification of 22 metabolites of TPN171 is a form of targeted metabolomics, focusing on the fate of a specific xenobiotic. nih.gov This research has identified major metabolic pathways including mono-oxidation, dehydrogenation, N-dealkylation, O-dealkylation, amide hydrolysis, and glucuronidation. nih.govnih.gov
Untargeted Metabolomics for Pathway Discovery
Untargeted metabolomics serves as a hypothesis-generating tool, offering a broad and unbiased survey of the metabolome. arome-science.com This approach aims to detect and quantify as many metabolites as possible in a sample to create a global snapshot of the metabolic state in response to a stimulus, such as the introduction of a compound like TPN171. arome-science.comthermofisher.com The primary goal is to identify unexpected changes in metabolic pathways, which can provide insights into the compound's mechanism of action, its biotransformation, and potential off-target effects. nih.gov
In the context of TPN171 research, while studies may not be explicitly labeled as "untargeted metabolomics," the methodologies used for metabolite identification align with this approach. For instance, a pivotal study on the metabolism of radiolabeled [14C]TPN171 in humans was conducted to understand its absorption, distribution, metabolism, and excretion (ADME) profile. nih.govresearchgate.net Researchers used a high-resolution mass spectrometer to detect and characterize the full spectrum of metabolites present in human plasma, urine, and feces following administration of the compound. researchgate.net
This comprehensive screening led to the identification of 22 distinct metabolites of TPN171. researchgate.net Such extensive metabolism underscores the necessity of an untargeted approach to capture the complete metabolic fate of the drug. By identifying the structures of these metabolites, researchers can piece together the biotransformation pathways, such as oxidation, N-dealkylation, and glucuronidation, that TPN171 undergoes in the body.
The application of untargeted metabolomics in this manner allows for significant discoveries:
Pathway Elucidation: It helps map the specific biochemical transformations that TPN171 undergoes.
Biomarker Discovery: The analysis can reveal previously unknown metabolites that may have biological activity or serve as biomarkers for drug efficacy or exposure. arome-science.com
Comprehensive Profiling: It provides a global view of the metabolic perturbations caused by the drug, extending beyond the primary metabolic pathways. thermofisher.com
The findings from such discovery-driven studies are foundational. Once potential metabolic pathways and significant metabolites are identified, research can transition to a more focused, hypothesis-driven analysis.
Targeted Metabolomics for Specific Biomarker Analysis
Following the broad-spectrum exploration of untargeted metabolomics, targeted metabolomics is employed for hypothesis testing. This technique focuses on the precise measurement and quantification of a specific, predefined list of metabolites. thermofisher.comcreative-proteomics.com Due to its high sensitivity, specificity, and reproducibility, it is the gold standard for validating biomarkers and for pharmacokinetic (PK) studies. creative-proteomics.commdpi.com
The primary analytical tool for targeted metabolomics is typically a triple quadrupole mass spectrometer (QQQ) coupled with liquid chromatography (LC-MS/MS), often operating in multiple reaction monitoring (MRM) mode. creative-proteomics.comnih.gov This setup allows for the highly selective detection and accurate quantification of specific molecules even in complex biological matrices like blood plasma. nih.govresearchgate.net
In TPN171 research, targeted metabolomics is exemplified by the validated LC-MS/MS methods used to quantify TPN171 free base in plasma for clinical studies. nih.govresearchgate.net These assays are crucial for determining key pharmacokinetic parameters such as maximum concentration (Cmax), time to maximum concentration (Tmax), and the area under the concentration-time curve (AUC). nih.gov
A summary of the typical parameters for a targeted LC-MS/MS method for TPN171 quantification is presented below.
| Parameter | Description | Reference |
|---|---|---|
| Analytical Method | Validated liquid chromatography–tandem mass spectrometry (LC-MS/MS) | nih.govresearchgate.net |
| Internal Standard | D3-TPN171 | nih.govresearchgate.net |
| Linear Concentration Range | 0.5 to 500 ng/mL | nih.gov |
| Regression Coefficient (r) | 0.9972 ± 0.0005 | nih.gov |
| Within-Day Precision (%RSD) | 1.8% to 7.3% | nih.gov |
| Between-Day Precision (%RSD) | 2.3% to 4.9% | nih.gov |
| Accuracy | 95.5% to 99.8% | nih.gov |
This targeted approach is essential for:
Pharmacokinetic Analysis: Determining the absorption, distribution, and elimination rates of TPN171 is fundamental to its clinical development. nih.govresearchgate.net
Biomarker Validation: If an untargeted study identifies a metabolite as a potential biomarker of efficacy or a specific metabolic interaction, a targeted assay is developed to validate this finding across larger patient cohorts. mdpi.com
Interaction Studies: Targeted analysis is used to investigate how co-administration of other substances, such as alcohol, affects the concentration of TPN171 in the body. nih.govresearchgate.net
Table of Compounds
Advanced Research Concepts and Methodologies
In Vitro Models for Mechanistic Elucidation and Animal Replacement/Reduction
Modern in vitro models aim to replicate human physiology with high fidelity, offering ethical and efficient alternatives to animal studies for exploring the biological effects of compounds like TPN171. researchgate.net These systems are instrumental in dissecting cellular and tissue-level responses in a controlled environment.
Organ-on-Chip (OoC) technologies represent a significant advancement in in vitro modeling, utilizing microfluidic systems to create miniaturized, functional versions of human organs. humanspecificresearch.orgeuropa.eunih.gov These devices consist of microchannels lined with living human cells, simulating the complex 3D architecture, cell-cell interactions, and mechanical forces (e.g., fluid flow, stretching) of a specific organ. humanspecificresearch.orgmdpi.comresearchgate.net
For a compound like TPN171, which is under investigation for pulmonary arterial hypertension (PAH), a "lung-on-a-chip" or a "pulmonary-artery-on-a-chip" would be a highly relevant research tool. researchgate.netacs.org PAH is characterized by the remodeling of pulmonary arteries, involving the over-proliferation of vascular cells. researchgate.net An OoC model could recreate the interface between pulmonary artery endothelial cells and smooth muscle cells, allowing researchers to study the effects of TPN171 on vascular cell behavior under physiologically relevant conditions of flow and pressure. These models offer the potential to assess the compound's ability to reverse pathological remodeling, providing more predictive data on human responses than traditional methods. humanspecificresearch.org The integration of sensors allows for real-time monitoring of tissue function, further enhancing data collection. humanspecificresearch.orgnih.gov
Table 7.1: Potential Applications of Organ-on-Chip in TPN171 Research
| Feature of OoC | Application for TPN171 Research in PAH | Potential Endpoint to Measure |
|---|---|---|
| Microfluidic Perfusion | Simulates blood flow through the pulmonary artery to study effects on endothelial function. | Secretion of vasodilators/vasoconstrictors; expression of adhesion molecules. |
| Co-culture of Vascular Cells | Models the interaction between endothelial and smooth muscle cells in vascular remodeling. humanspecificresearch.org | Inhibition of smooth muscle cell proliferation and migration. |
| Mechanical Forces | Mimics the cyclic stretch of blood vessels to study responses in a disease-like state. mdpi.com | Changes in cell alignment and extracellular matrix deposition. |
| Patient-Specific Cells | Creates personalized models using cells from PAH patients to test individualized responses to TPN171. europa.eu | Variability in efficacy and identification of responsive patient subgroups. |
Three-dimensional (3D) cell culture models provide a more physiologically relevant environment compared to traditional two-dimensional (2D) monolayers. insphero.com In 3D systems, cells are enabled to grow and interact with their surroundings in all three dimensions, more closely mimicking the architecture and cell-cell communication found in living tissues. insphero.comiwaichem.compromega.co.uk This increased complexity often reveals differences in gene expression, proliferation rates, and drug responses compared to 2D cultures. nih.govsigmaaldrich.com
There are two primary categories of 3D culture models:
Scaffold-Based Models: Cells are grown on or within a supportive structure, such as a hydrogel (e.g., Matrigel®, collagen) or an inert porous membrane. iwaichem.compromega.co.uk These scaffolds can mimic the natural extracellular matrix, providing structural and biochemical cues to the cells. iwaichem.com
Scaffold-Free Models: These methods encourage cells to self-assemble into aggregates known as spheroids. promega.co.uk This is often achieved using low-adhesion plates or micropatterned surfaces that promote cell-cell clustering. promega.co.uk
In the context of TPN171 research for PAH, 3D models are invaluable for studying the compound's impact on the pathological cellular proliferation that characterizes the disease. researchgate.net Researchers could create 3D spheroids from pulmonary artery smooth muscle cells to assess the anti-proliferative effects of TPN171 in a model that better reflects an in vivo tumor-like growth environment. nih.gov Such models have been shown to exhibit increased resistance to certain drugs, providing a more stringent test for a compound's efficacy. nih.govsigmaaldrich.com
Co-culture systems involve culturing two or more different cell types together to study their mutual interactions. nih.gov These interactions can occur through direct physical contact or through paracrine signaling, where cells communicate via secreted soluble factors. nih.govnih.gov These models are essential for understanding complex biological processes and diseases where the crosstalk between different cell populations is a critical driver of pathology. nih.gov
For a disease like PAH, which involves a complex interplay between endothelial cells, smooth muscle cells, and inflammatory cells, co-culture systems are particularly insightful. researchgate.net A segregated co-culture system, using a permeable membrane to separate cell types, could be employed to specifically study the paracrine signaling between endothelial cells and smooth muscle cells. nih.gov This would allow researchers to investigate whether TPN171 can modulate the release of pro-proliferative or pro-inflammatory factors from dysfunctional endothelial cells and thereby prevent the pathological activation of smooth muscle cells. By analyzing the effects on each cell population separately after the co-culture period, a more precise understanding of the compound's mechanism of action can be achieved. nih.gov
Conclusion and Future Research Perspectives
Summary of Key Research Findings on TPN171’s Molecular and Preclinical Pharmacology
TPN171 is a novel pyrimidinone derivative optimized from a series of 4(3H)-pyrimidinones. ahajournals.orgnih.gov Its primary mechanism of action is the potent and selective inhibition of PDE5, an enzyme crucial in the nitric oxide (NO)/cyclic guanosine (B1672433) monophosphate (cGMP) signaling pathway. nih.govfrontiersin.org By inhibiting PDE5, TPN171 prevents the degradation of cGMP, leading to prolonged vasodilation and relaxation of smooth muscle cells, particularly in the pulmonary vasculature and corpus cavernosum. nih.govnih.gov
In vitro studies have demonstrated that TPN171 possesses sub-nanomolar potency against PDE5, with an IC50 value of 0.62 nM, making it more potent than established PDE5 inhibitors like sildenafil (B151) (IC50 = 4.31 nM) and tadalafil (B1681874) (IC50 = 2.35 nM). ahajournals.org A key characteristic of TPN171 is its high selectivity. It exhibits significantly higher selectivity for PDE5 over other phosphodiesterase isozymes, such as PDE6 (32-fold), which is associated with visual disturbances, and PDE11 (1610-fold), a notable improvement compared to sildenafil and tadalafil, respectively. ahajournals.org This enhanced selectivity profile suggests a potentially more favorable clinical profile.
Preclinical efficacy has been substantially demonstrated in animal models of PAH. In monocrotaline-induced PAH in rats, oral administration of TPN171 was shown to significantly reduce mean pulmonary arterial pressure (mPAP), right ventricle systolic pressure (RVSP), and right ventricle hypertrophy index (RVHI). ahajournals.orgnih.gov These therapeutic effects were comparable to those of sildenafil but achieved at a lower effective dose. nih.gov Furthermore, pharmacokinetic studies in rats and dogs revealed that TPN171 has a longer half-life and improved oral bioavailability compared to earlier compounds in its series, providing a basis for potential once-daily oral administration. ahajournals.orgthieme-connect.de
Beyond its primary vasodilatory action, recent preclinical research has uncovered potential anti-inflammatory properties of TPN171. In both hypoxia- and monocrotaline-induced PH models in rats, TPN171H (the hydrochloride salt of TPN171) was found to suppress cathepsin B-mediated NLRP3 inflammasome activation. ahajournals.org This suggests a secondary mechanism that could contribute to its therapeutic effect by mitigating the vascular inflammation and remodeling characteristic of PAH. ahajournals.orgnih.gov
| Compound | PDE5 IC50 (nM) | Selectivity (PDE5 vs. PDE6) | Selectivity (PDE5 vs. PDE11) |
|---|---|---|---|
| TPN171 | 0.62 | 32-fold | 1610-fold |
| Sildenafil | 4.31 | 8-fold | - |
| Tadalafil | 2.35 | - | 9-fold |
Unresolved Scientific Questions and Research Gaps
Further investigation is needed to characterize the complete metabolic profile of TPN171 in humans. Although initial studies have identified major metabolic pathways, a comprehensive understanding of all metabolites and their potential pharmacological activity or off-target effects is crucial. nih.gov One study noted a glucuronide metabolite of O-dealkylated TPN171 exceeded 10% of total drug-related components in human plasma, which warrants attention even if it is a phase II metabolite. nih.gov
The long-term consequences of sustained, high-selectivity PDE5 inhibition with TPN171 are not yet fully understood. While existing PDE5 inhibitors have a well-documented long-term profile, the unique potency and selectivity of TPN171 may present a different chronic impact that requires dedicated study. teletest.ca Additionally, the full spectrum of its off-target profile, beyond the standard PDE panel, has not been exhaustively reported in publicly available literature.
Potential for Exploring Novel Mechanistic Roles of TPN171
The established role of the NO/cGMP pathway and the emerging anti-inflammatory properties of TPN171 open avenues for exploring novel therapeutic applications. The preclinical evidence of NLRP3 inflammasome inhibition suggests TPN171 could be investigated in other inflammatory-driven cardiovascular diseases. ahajournals.orgnih.gov This dual mechanism could be uniquely beneficial in conditions where both endothelial dysfunction and inflammation are key pathological drivers.
Furthermore, the general class of PDE5 inhibitors is being explored for a variety of other clinical disorders, including neuroprotection in conditions like Alzheimer's disease, cardioprotection in heart failure, and ameliorating anticancer-drug-associated cardiotoxicity. nih.govnih.gov Given its high potency and improved pharmacokinetic profile, TPN171 could be a candidate for preclinical studies in these areas. The ability of PDE5 inhibitors to enhance neuroplasticity and potentially reduce amyloid-beta plaque formation in animal models makes this a particularly intriguing area for future research. teletest.caresearchgate.net The direct cardioprotective effects of PDE5 inhibition, potentially mediated via protein kinase G (PKG), suggest a role in mitigating cardiac hypertrophy and improving function in heart failure models, a hypothesis that could be tested with TPN171. nih.gov
Challenges and Opportunities in Translational Research from Preclinical Findings
The path from promising preclinical data to an approved clinical therapy is fraught with challenges, a phenomenon known as the "translational gap." nih.gov For TPN171, a key challenge will be to see if the robust efficacy observed in homogenous animal models translates to the heterogeneous human PAH patient population. ahajournals.org Inconsistencies between preclinical and clinical outcomes are common for PDE5 inhibitors in cardiovascular diseases, where promising results in animal models of heart failure or ischemia-reperfusion injury have not always been replicated in human trials. nih.gov
Differences in pharmacokinetics and pharmacodynamics between species represent another significant hurdle. nih.gov While TPN171 has an optimized half-life in animal models, ensuring a comparable and advantageous profile in humans is critical for its clinical utility. ahajournals.orgthieme-connect.de
The anti-inflammatory properties of TPN171 present both an opportunity and a challenge. Translating anti-inflammatory therapies for cardiovascular diseases has proven difficult, with challenges in identifying the right patient populations and managing potential off-target effects, such as immunosuppression. frontiersin.orgnih.gov However, if the anti-inflammatory effect of TPN171 is confirmed to be clinically significant, it could offer a unique therapeutic advantage over existing PDE5 inhibitors that act primarily as vasodilators. This represents a major opportunity for TPN171 to address the vascular remodeling and inflammation that current PAH therapies only partially manage. nih.govnih.gov Successfully navigating these translational challenges will be critical in determining the ultimate clinical impact of TPN171.
Q & A
Q. What is the primary mechanism of action of TPN171 free base in treating pulmonary arterial hypertension (PAH)?
this compound is a selective PDE5 inhibitor that enhances nitric oxide (NO)-mediated vasodilation by preventing cyclic guanosine monophosphate (cGMP) degradation. Its higher selectivity for PDE5 over PDE6 and PDE11 isoforms reduces off-target effects, such as visual disturbances (PDE6 inhibition) and muscle pain (PDE11 inhibition), which are common with other PDE5 inhibitors like sildenafil and tadalafil . Researchers should validate PDE isoform selectivity using in vitro enzymatic assays and compare inhibition constants (IC₅₀) across isoforms to confirm specificity.
Q. What are the key metabolic pathways of this compound in humans?
TPN171 undergoes moderate metabolism in humans, producing 17 identified metabolites via oxidation, hydroxylation, and dealkylation. Key metabolites include M1 (N-dealkylation), M4 (hydroxylation), and M7 (glucuronidation). Researchers should use ultra-performance liquid chromatography/quadrupole time-of-flight mass spectrometry (UPLC/Q-TOF MS) for metabolite identification, ensuring accurate mass measurements and MS² fragmentation patterns align with synthetic reference standards .
Q. How does this compound compare to existing PDE5 inhibitors in preclinical models?
Preclinical studies show TPN171 has a lower effective dose (ED₅₀: 0.5–2.5 mg/kg) compared to sildenafil (ED₅₀: 1–5 mg/kg) and a longer duration of action (>12 hours). To replicate these findings, researchers should standardize animal models (e.g., rat PAH models) and use echocardiography to assess hemodynamic improvements, ensuring blinding and randomization to reduce bias .
Advanced Research Questions
Q. How can researchers optimize experimental designs for assessing TPN171’s selectivity against PDE isoforms?
A three-step approach is recommended:
- Step 1 : Use recombinant PDE isoforms (PDE1–PDE11) in in vitro assays with ³H-cGMP/cAMP substrates to calculate IC₅₀ values.
- Step 2 : Cross-validate results using tissue homogenates (e.g., retinal tissue for PDE6, skeletal muscle for PDE11) to account for isoform expression variability.
- Step 3 : Apply kinetic analysis (e.g., Michaelis-Menten plots) to distinguish competitive vs. non-competitive inhibition. This multi-method approach minimizes false positives and confirms isoform specificity .
Q. What methodological strategies address discrepancies between preclinical and clinical data on TPN171’s efficacy?
Discrepancies often arise from interspecies metabolic differences or dosing regimens. To resolve this:
- Strategy 1 : Conduct parallel pharmacokinetic (PK) studies in animal models and Phase I human trials to compare metabolite profiles and exposure-response relationships.
- Strategy 2 : Use physiologically based pharmacokinetic (PBPK) modeling to extrapolate animal data to humans, adjusting for protein binding and tissue distribution differences.
- Strategy 3 : Perform ex vivo vascular reactivity assays using human pulmonary arteries to validate preclinical findings .
Q. How should researchers analyze contradictory data on TPN171’s safety profile across clinical trials?
Contradictions (e.g., varying rates of hypotension or headache) can be addressed through:
- Meta-analysis : Pool safety data from Phase I–III trials, stratifying by dose, patient demographics, and comorbidities.
- Adverse Event (AE) Grading : Apply standardized criteria (e.g., CTCAE v5.0) to classify AE severity and causality.
- Pharmacovigilance Tools : Use disproportionality analysis (e.g., reporting odds ratios) in post-marketing surveillance databases to detect rare AEs .
Methodological Guidance for Reproducibility
Q. What statistical methods are recommended for analyzing TPN171’s dose-response relationships?
- Dose-Escalation Studies : Use non-linear mixed-effects modeling (NLMEM) to estimate EC₅₀ and Hill coefficients, accounting for inter-individual variability.
- Categorical Outcomes (e.g., PAH improvement) : Apply Cochran-Armitage trend tests to assess dose-dependent effects.
- Time-to-Event Data (e.g., time to clinical worsening) : Utilize Cox proportional hazards models with stratification by baseline risk factors .
Q. How can researchers ensure reproducibility in TPN171’s preclinical characterization?
Follow NIH guidelines for preclinical reporting:
- Animal Studies : Report strain, sex, age, housing conditions, and randomization methods.
- In Vitro Assays : Specify enzyme sources (e.g., recombinant vs. tissue-derived), substrate concentrations, and incubation times.
- Data Transparency : Share raw data (e.g., IC₅₀ values, PK curves) in supplementary materials using standardized formats (e.g., .csv files) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
